molecular formula C25H21NO9 B12190920 1-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)oxy]-2,5-pyrrolidinedione

1-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)oxy]-2,5-pyrrolidinedione

Cat. No.: B12190920
M. Wt: 479.4 g/mol
InChI Key: ITAXPBWXVUDUSL-UHFFFAOYSA-N
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Description

1-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)oxy]-2,5-pyrrolidinedione is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxepin ring, a chromenone moiety, and a pyrrolidinedione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)oxy]-2,5-pyrrolidinedione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodioxepin and chromenone intermediates. These intermediates are then coupled through an esterification reaction to form the final product.

    Preparation of Benzodioxepin Intermediate: The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihaloalkane under basic conditions.

    Preparation of Chromenone Intermediate: The chromenone moiety is synthesized via a condensation reaction between a suitable phenol and a β-keto ester in the presence of an acid catalyst.

    Coupling Reaction: The benzodioxepin and chromenone intermediates are coupled through an esterification reaction using an acyl chloride and a base such as pyridine.

    Final Cyclization: The coupled product undergoes cyclization with a pyrrolidinedione derivative under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)oxy]-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds, leading to the formation of carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, Nucleophiles (e.g., amines, thiols)

    Hydrolysis: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, and hydrolysis can result in the formation of carboxylic acids and amines.

Scientific Research Applications

1-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)oxy]-2,5-pyrrolidinedione has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)oxy]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: Shares the benzodioxepin ring but lacks the chromenone and pyrrolidinedione moieties.

    2-Methyl-4-oxo-4H-chromen-7-yl: Contains the chromenone structure but does not have the benzodioxepin and pyrrolidinedione groups.

    2,5-Pyrrolidinedione: Features the pyrrolidinedione ring but lacks the benzodioxepin and chromenone components.

Uniqueness

1-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)oxy]-2,5-pyrrolidinedione is unique due to its combination of three distinct structural elements: the benzodioxepin ring, the chromenone moiety, and the pyrrolidinedione group

Properties

Molecular Formula

C25H21NO9

Molecular Weight

479.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C25H21NO9/c1-14-24(15-3-6-18-20(11-15)32-10-2-9-31-18)25(30)17-5-4-16(12-19(17)34-14)33-13-23(29)35-26-21(27)7-8-22(26)28/h3-6,11-12H,2,7-10,13H2,1H3

InChI Key

ITAXPBWXVUDUSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)ON3C(=O)CCC3=O)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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